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molecular formula C16H17N B3043086 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 72105-98-7

7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3043086
M. Wt: 223.31 g/mol
InChI Key: RQVDQPKNWIVQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367700B2

Procedure details

A mixture of 12.0 g (89 mmol) of 2-p-tolylethylamine and 11.21 ml (111 mmol) of benzaldehyde in PPA (300 g) was heated at 100° C. for 5 days. After cooling to RT it was poured into a saturated aqueous K2CO3 solution (1200 ml). Following the addition of DCM (300 ml) it was stirred for 50 min at RT. Then the phases were separated and the aqueous phase was extracted with DCM (2×500 ml). The organic phases were combined, dried over Na2SO4, filtered and concentrated to small volume under vacuum. 16.3 g of 7-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline were obtained as the crude product, which was reacted further with no additional purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.21 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][NH2:9])=[CH:3][CH:2]=1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH3:10][C:1]1[CH:6]=[C:5]2[C:4]([CH2:7][CH2:8][NH:9][CH:11]2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CCN)C
Name
Quantity
11.21 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
1200 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 50 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT it
CUSTOM
Type
CUSTOM
Details
Then the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume under vacuum

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
CC1=CC=C2CCNC(C2=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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